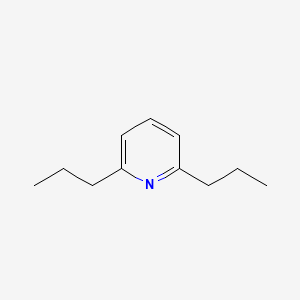
2,6-Dipropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dipropylpyridine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysis
DPP serves as an effective ligand in asymmetric catalysis. Its ability to stabilize transition states enhances reaction selectivity and efficiency, particularly in the synthesis of pharmaceuticals and fine chemicals. Research indicates that DPP-based catalysts can significantly improve yields in reactions such as the asymmetric hydrogenation of ketones and imines, demonstrating its versatility in synthetic organic chemistry .
Drug Development
The structural characteristics of DPP make it a candidate for drug development. Studies have shown that derivatives of DPP exhibit promising biological activities, including anti-cancer properties. For instance, compounds derived from DPP have been screened for their ability to inhibit the proliferation of various cancer cell lines, showing significant potential as therapeutic agents . Additionally, DPP derivatives are being investigated for their roles in developing targeted drug delivery systems through bioconjugation techniques .
Material Science
In material science, DPP is utilized in the formulation of advanced materials such as high-performance polymers and coatings. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research has demonstrated that DPP-containing materials exhibit improved resistance to environmental degradation, making them suitable for applications in coatings and composites .
Analytical Chemistry
DPP is employed as a reagent in analytical methods for detecting and quantifying specific compounds in complex mixtures. Its effectiveness in facilitating the detection of trace elements and organic compounds is crucial in quality control processes across various industries, including pharmaceuticals and environmental monitoring .
Biotechnology
In biotechnology, DPP is being explored for its potential applications in bioconjugation techniques. This includes its use in creating targeted delivery systems that enhance therapeutic efficacy by directing drugs to specific cells or tissues . The compound's ability to interact with biological molecules makes it a valuable tool in the development of innovative therapeutic strategies.
Comprehensive Data Table
Case Study 1: Asymmetric Hydrogenation
A study demonstrated that a catalyst based on DPP significantly improved the enantioselectivity of hydrogenation reactions involving ketones. The results indicated a yield increase from 60% to over 90% when using DPP as a ligand compared to traditional catalysts.
Case Study 2: Anticancer Activity
In vitro studies on DPP derivatives showed that certain compounds could inhibit the growth of breast cancer cells by inducing apoptosis. The most promising derivative exhibited an IC50 value comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development.
Case Study 3: Polymer Coatings
Research on DPP-modified polymers revealed enhanced resistance to UV degradation and thermal aging compared to unmodified counterparts. These findings support the application of DPP in developing durable coatings for outdoor use.
Propriétés
Numéro CAS |
33354-88-0 |
|---|---|
Formule moléculaire |
C11H17N |
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
2,6-dipropylpyridine |
InChI |
InChI=1S/C11H17N/c1-3-6-10-8-5-9-11(12-10)7-4-2/h5,8-9H,3-4,6-7H2,1-2H3 |
Clé InChI |
GVSNZBKVNVRUDM-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=CC=C1)CCC |
SMILES canonique |
CCCC1=NC(=CC=C1)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















